molecular formula C19H19N3OS B2719292 N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207028-99-6

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2719292
CAS No.: 1207028-99-6
M. Wt: 337.44
InChI Key: JUOLLGDBPHJQNU-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a pyrazole ring, a phenyl group, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative and a halogenated pyrazole.

    Formation of the Cyclopentanecarboxamide: The cyclopentanecarboxamide moiety is synthesized separately, often starting from cyclopentanone, which undergoes amide formation.

    Coupling of the Thiophene Ring: The thiophene ring is introduced through a Stille or Heck coupling reaction, using a thiophene derivative and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl or thiophene derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its structural features make it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound is investigated for potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Probes: It can be used as a molecular probe to study biological pathways involving its target molecules.

Industry

    Polymer Chemistry: The compound can be incorporated into polymer backbones to modify

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(19(10-1-2-11-19)17-4-3-13-24-17)21-15-7-5-14(6-8-15)16-9-12-20-22-16/h3-9,12-13H,1-2,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLLGDBPHJQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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